p-Hydroxymephentermine Hydrochloride

Description

Historical Context of Research on Amphetamine-Type Stimulant Metabolites

The study of amphetamine-type stimulant (ATS) metabolites is intrinsically linked to the history of the parent compounds. Amphetamine was first synthesized in 1887, with its pharmacological properties being explored extensively in the 1930s and 1940s. nih.govwikipedia.org Initially marketed for conditions like nasal congestion and later for narcolepsy, depression, and obesity, its use became widespread. nih.govcaymanchem.comresearchgate.net The extensive use of amphetamines, including by military forces during World War II to improve endurance and alertness, provided a large cohort for observational studies. caymanchem.comresearchgate.net

As the non-medical use and abuse potential of these substances became more apparent from the post-war era into the 1960s, the scientific and medical communities intensified research into their pharmacology and toxicology. nih.govunodc.org This growing concern culminated in stricter international controls around 1970. nih.gov A critical component of this research was understanding the pharmacokinetics of these stimulants—how they are absorbed, distributed, metabolized, and excreted by the body. The investigation of metabolic pathways became crucial for identifying the substances responsible for pharmacological effects and for developing methods to detect their use. This foundational work on compounds like amphetamine and methamphetamine paved the way for later, more specific studies on the metabolism of other sympathomimetic amines, such as mephentermine (B94010), and the characterization of their various metabolites, including p-hydroxylated forms. unodc.org

Significance of p-Hydroxylation in Sympathomimetic Amine Metabolism

Para-hydroxylation (p-hydroxylation) is a primary metabolic reaction for many sympathomimetic amines, including amphetamine, phentermine, and mephentermine. nih.govnih.gov This biochemical process involves the addition of a hydroxyl group (-OH) to the para-position of the phenyl ring of the molecule. Research using rat liver microsomes has demonstrated that this reaction is dependent on the cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). nih.govnih.gov

The enzymatic system primarily responsible for p-hydroxylation of these compounds is the cytochrome P450 monooxygenase system. nih.govtandfonline.com Studies have shown that inhibitors of cytochrome P450 effectively block the p-hydroxylation of mephentermine (MP) and phentermine (Ph), confirming the central role of these enzymes. nih.govtandfonline.com In the metabolism of mephentermine, two key pathways are N-demethylation and p-hydroxylation. pharmacompass.com Mephentermine can be p-hydroxylated to form p-hydroxymephentermine, or it can be N-demethylated to phentermine, which is then subsequently p-hydroxylated to p-hydroxyphentermine. nih.govnih.govpharmacompass.com

In vitro studies using rat liver preparations have helped to elucidate the relative rates and specific steps of these metabolic transformations. nih.gov This research is significant as it helps to identify the specific metabolites that can be used as biomarkers for detecting the parent drug's use and to understand how the body deactivates and prepares these compounds for excretion. pharmacompass.comoup.com

Table 1: Key Metabolic Reactions of Mephentermine and Related Compounds This table summarizes metabolic pathways identified in in-vitro studies using rat liver microsomal preparations.

| Substrate (Input) | Metabolic Reaction | Product (Output) | Enzyme System / Cofactor |

| Mephentermine (MP) | p-Hydroxylation | p-Hydroxymephentermine (p-hydroxy-MP) | Cytochrome P450 / NADPH nih.govnih.govtandfonline.com |

| Mephentermine (MP) | N-Demethylation | Phentermine (Ph) | Cytochrome P450, FAD-monooxygenase nih.gov |

| Phentermine (Ph) | p-Hydroxylation | p-Hydroxyphentermine (p-hydroxy-Ph) | Cytochrome P450 / NADPH nih.govnih.gov |

| p-Hydroxymephentermine (p-hydroxy-MP) | N-Demethylation | p-Hydroxyphentermine (p-hydroxy-Ph) | Cytochrome P450, FAD-monooxygenase nih.gov |

| N-Hydroxymephentermine (N-hydroxy-MP) | N-Demethylation | N-Hydroxyphentermine (N-hydroxy-Ph) | Cytochrome P450, FAD-monooxygenase nih.gov |

| N-Hydroxyphentermine (N-hydroxy-Ph) | Microsomal Reduction | Phentermine (Ph) | NADH nih.govnih.gov |

Overview of Current Academic Research Trajectories for p-Hydroxymephentermine Hydrochloride

Current academic research involving this compound primarily falls into two interconnected categories: advanced analytical detection and detailed metabolic profiling.

A significant focus of modern research is the development of highly sensitive and specific analytical methods for the simultaneous detection of parent drugs and their metabolites in biological matrices like urine. researchgate.net Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are central to this effort. researchgate.netgoogle.com These methods are crucial for applications in clinical toxicology and anti-doping control, where reliable identification and quantification of substances like mephentermine, phentermine, and their hydroxylated metabolites are required. researchgate.net The goal is often to create rapid, "dilute and shoot" methods that minimize complex sample preparation while maintaining high accuracy. researchgate.net

The second major research trajectory involves the continued in-depth characterization of metabolic pathways. Academic studies utilize in vitro systems, such as liver and intestinal preparations, to identify all potential metabolites and the enzymes responsible for their formation. nih.govnih.gov This research helps to build a complete metabolic map for compounds like mephentermine. nih.gov For instance, studies have identified p-hydroxymephentermine and p-hydroxyphentermine as major urinary and biliary metabolites in male Wistar rats, confirming the importance of the p-hydroxylation pathway in vivo. tandfonline.com Understanding these pathways, including the specific cytochrome P450 isoforms involved, is essential for predicting potential drug-drug interactions and explaining inter-individual variability in drug response due to genetic polymorphisms in these enzymes. psu.edu

Table 2: Analytical Methodologies in Mephentermine Metabolite Research This table outlines common analytical techniques used in the study of mephentermine and its metabolites.

| Technique | Application | Key Findings / Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of metabolites in biological preparations. nih.gov | Used to identify metabolites like p-hydroxy-MP and p-hydroxy-Ph in microsomal and cytosolic preparations. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Simultaneous quantification in urine samples. researchgate.net | Development of validated methods for determining phentermine, N-hydroxyphentermine, and mephentermine for abuse monitoring. researchgate.net |

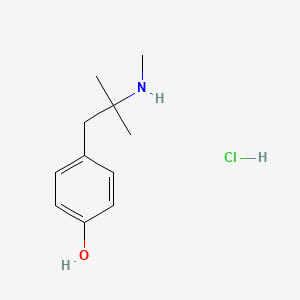

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H18ClNO |

|---|---|

Molecular Weight |

215.72 g/mol |

IUPAC Name |

4-[2-methyl-2-(methylamino)propyl]phenol;hydrochloride |

InChI |

InChI=1S/C11H17NO.ClH/c1-11(2,12-3)8-9-4-6-10(13)7-5-9;/h4-7,12-13H,8H2,1-3H3;1H |

InChI Key |

AOYHCLFMNVYVDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)O)NC.Cl |

Origin of Product |

United States |

Synthetic Chemistry and Stereochemical Considerations of P Hydroxymephentermine Hydrochloride

Chemical Synthesis Pathways and Methodologies for p-Hydroxymephentermine Hydrochloride

The construction of the this compound molecule can be approached through several synthetic routes. These pathways generally involve the formation of the core phenethylamine (B48288) skeleton, followed by or incorporating the introduction of the para-hydroxyl group and the N-methyl and α,α-dimethyl functionalities.

Precursor Compound Derivatization Strategies

The synthesis of this compound can commence from various precursor compounds. A common strategy involves the derivatization of a substituted benzene (B151609) ring that already contains a hydroxyl group or a precursor to it.

One plausible synthetic route starts with a p-hydroxylated aromatic compound. For instance, p-hydroxybenzyl alcohol or a protected variant could serve as a starting material. The synthesis would then proceed through a series of steps to build the side chain. This could involve conversion of the benzylic alcohol to a halide, followed by nucleophilic substitution with a moiety containing the α,α-dimethyl and amino groups.

Another approach could utilize p-aminophenol as a precursor. wikipedia.orgnih.govresearchgate.netgoogle.comresearchgate.net The amino group of p-aminophenol could be protected, followed by reactions to introduce the α,α-dimethyl-N-methylaminoethyl side chain. This might be achieved through a multi-step sequence involving Friedel-Crafts acylation or a related reaction to attach a suitable carbon framework, which is then further elaborated to the desired side chain.

A key challenge in these strategies is the protection and deprotection of the phenolic hydroxyl group and the amino group to prevent unwanted side reactions during the synthetic sequence. The choice of protecting groups is critical to ensure compatibility with the reaction conditions employed in subsequent steps.

The table below summarizes potential precursor derivatization strategies.

Table 1: Potential Precursor Derivatization Strategies for p-Hydroxymephentermine Synthesis| Precursor Compound | Derivatization Strategy | Key Reactions |

|---|---|---|

| p-Hydroxybenzyl alcohol | Elongation of the side chain | Conversion to benzyl (B1604629) halide, Nucleophilic substitution |

| p-Aminophenol | Introduction of the side chain | Protection of functional groups, Friedel-Crafts acylation, Reductive amination |

Regioselective Hydroxylation Approaches

Achieving regioselective hydroxylation at the para-position of the phenyl ring is a crucial aspect of the synthesis of this compound, especially if the starting material is not already hydroxylated.

While metabolic studies have shown that p-hydroxylation is a natural biotransformation pathway for related compounds like phentermine, replicating this regioselectivity in a laboratory setting requires specific synthetic methods. nih.govnih.gov

One potential approach is through electrophilic aromatic substitution on a precursor such as N,α,α-trimethylphenethylamine (mephentermine). Direct hydroxylation can be challenging due to the activating nature of the alkyl side chain, which can lead to a mixture of ortho and para isomers. To achieve para-selectivity, a directing group might be employed. For example, the use of a bulky protecting group on the nitrogen atom could sterically hinder ortho-substitution, thereby favoring the formation of the para-hydroxylated product.

Alternatively, enzymatic hydroxylation presents a highly regioselective method. Cytochrome P450 monooxygenases are known to catalyze the hydroxylation of aromatic compounds with high specificity. nih.govnih.gov A whole-cell biocatalyst system expressing a suitable CYP450 enzyme could potentially be used to convert mephentermine (B94010) directly to p-hydroxymephentermine. This approach offers the advantage of mild reaction conditions and high selectivity, aligning with the principles of green chemistry.

A summary of regioselective hydroxylation approaches is provided in the table below.

Table 2: Regioselective Hydroxylation Approaches| Approach | Description | Advantages |

|---|---|---|

| Electrophilic Aromatic Substitution | Use of directing groups to favor para-substitution. | Utilizes conventional organic synthesis methods. |

Stereoselective Synthesis and Chiral Resolution Techniques

This compound possesses a chiral center at the benzylic carbon atom, and thus exists as a pair of enantiomers. The differential pharmacological activity of enantiomers necessitates the development of methods for their separation or stereoselective synthesis. wikipedia.org

Enantiomeric Synthesis of this compound

The enantioselective synthesis of this compound aims to produce a single enantiomer, thereby avoiding the need for subsequent resolution of a racemic mixture. wikipedia.org

One strategy for enantiomeric synthesis involves the use of a chiral auxiliary. A chiral auxiliary can be attached to a precursor molecule to direct a subsequent stereocenter-forming reaction, after which the auxiliary is removed. For instance, a chiral oxazolidinone auxiliary could be used to direct the alkylation of a carbonyl compound that is a precursor to the side chain of p-hydroxymephentermine.

Asymmetric catalysis is another powerful tool for enantioselective synthesis. A chiral catalyst can be used to favor the formation of one enantiomer over the other in a key bond-forming reaction. For example, a chiral reducing agent could be used for the asymmetric reduction of a prochiral ketone precursor to establish the stereocenter with high enantiomeric excess. The synthesis of related chiral amphetamine derivatives has been achieved through stereospecific, regioselective cuprate (B13416276) addition reactions with aziridine (B145994) phosphoramidate (B1195095) compounds. google.com

The table below outlines potential enantiomeric synthesis strategies.

Table 3: Enantiomeric Synthesis Strategies| Strategy | Description | Example Reaction |

|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Evans aldol (B89426) reaction |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Asymmetric hydrogenation, Asymmetric alkylation |

Chromatographic Resolution of Stereoisomers

When this compound is synthesized as a racemic mixture, the separation of the enantiomers is necessary to obtain the individual stereoisomers. Chiral chromatography is a widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful method for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including those with structures similar to p-hydroxymephentermine. nih.govyakhak.orgresearchgate.net The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Another common method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives, to form a pair of diastereomeric salts. quora.compbworks.comresearchgate.net These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of p-Hydroxymephentermine can be recovered by treating the diastereomeric salts with a base.

The following table summarizes common chromatographic and chemical resolution techniques.

Table 4: Chiral Resolution Techniques| Technique | Principle | Common Chiral Selectors/Reagents |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Polysaccharide derivatives (cellulose, amylose), Pirkle-type phases, Crown ethers |

Metabolic Pathways and Biotransformation Mechanisms of P Hydroxymephentermine Hydrochloride

Elucidation of Enzymatic Transformations: Phase I Metabolism

Phase I metabolism involves the introduction or unmasking of functional groups, such as hydroxyl (-OH) or amine (-NH2) groups, which typically results in a small increase in the compound's hydrophilicity. mdpi.com These reactions, primarily oxidations, reductions, and hydrolyses, are crucial for preparing the molecule for subsequent Phase II conjugation or for direct excretion. For p-Hydroxymephentermine, the key Phase I pathways involve the Cytochrome P450 enzyme system and flavin-containing monooxygenases (FMO).

Cytochrome P450 (CYP) Isoform Involvement in Aromatic Hydroxylation

p-Hydroxymephentermine is itself a product of a primary Phase I metabolic reaction. Its precursor, Mephentermine (B94010), undergoes aromatic hydroxylation to form p-Hydroxymephentermine. This transformation is a classic example of a monooxygenase reaction catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov

Research conducted on rat liver microsomal preparations has demonstrated that the p-hydroxylation of Mephentermine is an NADPH-dependent process. nih.gov The involvement of the CYP system is confirmed by studies showing that this hydroxylation reaction is inhibited by known inhibitors of Cytochrome P450 enzymes. nih.gov While the specific CYP isoforms (e.g., CYP2D6, CYP3A4) responsible for the aromatic hydroxylation of Mephentermine have not been definitively identified in the available literature, the CYP enzyme system is unequivocally the catalyst for this key metabolic step. The general mechanism involves the activation of molecular oxygen and the insertion of one oxygen atom into the para-position of the phenyl ring of the Mephentermine molecule. researchgate.net

N-Demethylation Pathways and Subsequent Hydroxylation

Following its formation, p-Hydroxymephentermine can undergo further Phase I metabolism, primarily through N-demethylation. This reaction involves the removal of a methyl group from the nitrogen atom, converting p-Hydroxymephentermine into its corresponding primary amine, p-Hydroxyphentermine. nih.govnih.gov

Studies utilizing rat liver microsomes have shown that the N-demethylation of p-Hydroxymephentermine is catalyzed at a slower rate compared to other metabolic reactions of Mephentermine and its derivatives. nih.gov This enzymatic process is particularly noteworthy as it is inhibited not only by Cytochrome P450 inhibitors but also by methimazole, a characteristic inhibitor of the FAD-monooxygenase (FMO) system. nih.gov This dual inhibition suggests that both CYP and FMO enzymes are involved in the N-demethylation of the p-hydroxylated metabolite.

| Substrate | Reaction | Primary Product | Enzyme System(s) Involved |

|---|---|---|---|

| Mephentermine | p-Hydroxylation | p-Hydroxymephentermine | Cytochrome P450 (CYP) |

| p-Hydroxymephentermine | N-Demethylation | p-Hydroxyphentermine | Cytochrome P450 (CYP) and FAD-monooxygenase (FMO) |

| Mephentermine | N-Demethylation | Phentermine | Cytochrome P450 (CYP) and FAD-monooxygenase (FMO) |

| Phentermine | p-Hydroxylation | p-Hydroxyphentermine | Cytochrome P450 (CYP) |

Investigation of Enzymatic Transformations: Phase II Metabolism (Conjugation)

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules. wikipedia.org These reactions significantly increase the water solubility and molecular weight of the compound, facilitating its excretion in urine or bile. The phenolic hydroxyl group of p-Hydroxymephentermine makes it a prime substrate for various Phase II conjugation reactions.

Glucuronidation Mechanisms

Glucuronidation is a major Phase II pathway for compounds containing hydroxyl, carboxyl, or amine groups. wikipedia.org This reaction involves the transfer of glucuronic acid from the activated co-factor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the substrate. uomus.edu.iqnih.gov The process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells and other tissues. wikipedia.orgnih.gov

The hydroxyl group of p-Hydroxymephentermine is a likely site for O-glucuronidation. The resulting glucuronide conjugate is substantially more polar and water-soluble than the parent metabolite due to the addition of the ionizable carboxylate and polar hydroxyl groups of the glucuronyl moiety. uomus.edu.iq This significant increase in hydrophilicity deactivates the compound and prepares it for efficient renal or biliary elimination.

Sulfation Pathways

Sulfation is another important Phase II conjugation pathway for phenolic compounds. This metabolic process is catalyzed by a family of cytosolic enzymes called sulfotransferases (SULTs). drughunter.comnih.gov The reaction involves the transfer of a sulfonate group (SO3-) from the universal donor co-factor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the substrate. nih.gov

The formation of a sulfate (B86663) conjugate at the para-hydroxyl group of p-Hydroxymephentermine would result in a highly water-soluble, inactive metabolite. uomus.edu.iq Like glucuronidation, sulfation serves as a critical detoxification and elimination pathway for phenolic xenobiotics.

Other Conjugation Reactions

In addition to glucuronidation and sulfation, other Phase II reactions could potentially be involved in the metabolism of p-Hydroxymephentermine, although they are generally considered minor pathways for phenolic compounds. These include:

Glutathione (B108866) Conjugation: Catalyzed by glutathione S-transferases (GSTs), this pathway typically involves the reaction of the thiol group of glutathione with electrophilic substrates. wikipedia.orgdrughunter.com

Methylation: Methyltransferases (MTs) can catalyze the transfer of a methyl group, often to a catechol, but this is less common for simple phenols. drughunter.com

Acetylation: N-acetyltransferases (NATs) are primarily involved in the metabolism of compounds with amino groups. drughunter.comyoutube.com

| Conjugation Reaction | Enzyme Family | Co-factor/Endogenous Substrate | Target Functional Group on p-Hydroxymephentermine |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Hydroxyl (-OH) |

| Sulfation | Sulfotransferases (SULTs) | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Hydroxyl (-OH) |

In Vitro Metabolic Modeling and Experimental Systems

In vitro models are essential for studying drug metabolism as they allow for the examination of metabolic pathways in a controlled environment, helping to predict a compound's fate in vivo. frontagelab.com Systems such as liver microsomes, hepatocytes, and recombinant enzymes are standard tools for identifying and characterizing metabolic products. creative-biolabs.comresearchgate.net

Liver Microsomal and Hepatocyte Incubation Studies

Liver-derived subcellular fractions and intact cells are primary systems for evaluating the metabolism of chemical compounds. thermofisher.com Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are critical for Phase I metabolic reactions. researchgate.netspringernature.com Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II metabolizing enzymes and cofactors, offering a more comprehensive model of hepatic metabolism. thermofisher.comthermofisher.comresearchgate.net

Studies using rat liver microsomal preparations have been pivotal in understanding the biotransformation of p-hydroxymephentermine. nih.gov When p-hydroxymephentermine is incubated with these preparations in the presence of the cofactor NADPH, it undergoes N-demethylation to form p-hydroxyphentermine. nih.govnih.gov This reaction, however, was found to be the slowest among the various metabolic reactions studied for mephentermine and its derivatives. nih.gov The N-demethylation of p-hydroxymephentermine is inhibited by compounds that block cytochrome P450 enzymes, as well as by methimazole, an inhibitor of the FAD-monooxygenase system, indicating the involvement of both enzyme systems in its metabolism. nih.gov

In addition to microsomes, incubation studies with rabbit liver microsomal fractions have also been used to identify metabolites of the parent compound, mephentermine, which include phentermine and N-hydroxymephentermine. nih.govdntb.gov.ua These findings provide context for the subsequent metabolic steps involving its hydroxylated derivatives like p-hydroxymephentermine.

| Substrate | Metabolic Reaction | Primary Metabolite | Enzyme System(s) Implicated | Reference |

|---|---|---|---|---|

| p-Hydroxymephentermine | N-demethylation | p-Hydroxyphentermine | Cytochrome P450, FAD-monooxygenase | nih.gov |

Recombinant Enzyme Systems for Biotransformation Analysis

Recombinant enzyme systems, which involve expressing a single, specific drug-metabolizing enzyme in a cellular system (like E. coli, yeast, or insect cells), are invaluable for pinpointing which enzyme isoform is responsible for a particular metabolic reaction. bioivt.comhyphadiscovery.comresearchgate.net This approach avoids the complexity of microsomal preparations, which contain numerous enzymes. bioivt.com Cytochrome P450 enzymes are a major focus of such systems due to their central role in drug metabolism. nih.govnih.gov

While specific studies focusing solely on p-hydroxymephentermine using a panel of recombinant CYPs were not detailed in the provided search results, the broader research on mephentermine metabolism strongly suggests the involvement of specific CYP isoforms. The p-hydroxylation of the parent compound, mephentermine, to form p-hydroxymephentermine is inhibited by cytochrome P450 inhibitors, confirming this enzyme family's role. nih.gov Given that different CYP isoforms (e.g., CYP1A, CYP2C, CYP2D, CYP3A) exhibit distinct substrate specificities, recombinant systems would be the definitive method to identify the specific isoform(s) responsible for the N-demethylation of p-hydroxymephentermine. researchgate.net

Comparative Species-Specific Metabolic Divergence (e.g., Rodent Models)

Significant differences can exist in drug metabolism between species, which is a critical consideration when extrapolating preclinical data from animal models to humans. researchgate.netbioivt.comrug.nl These divergences can arise from variations in the expression levels and catalytic activities of metabolic enzymes like CYPs. researchgate.net

The metabolism of mephentermine, the precursor to p-hydroxymephentermine, shows notable species-specific differences in rodent models. nih.gov

Mice : Following administration of mephentermine to male mice, the primary metabolic pathways are N-demethylation to produce phentermine and p-hydroxylation to yield p-hydroxymephentermine. nih.gov Urinary analysis showed that the major metabolites were phentermine (11.7% of dose) and conjugates of p-hydroxymephentermine (3.1%). nih.gov

Guinea Pigs : In male guinea pigs, the metabolic profile is different. N-demethylation to phentermine is the predominant reaction (7.8% of dose), while the formation of p-hydroxymephentermine and its conjugate is a minor pathway (less than 1.0%). nih.gov

Rats : Studies using male Wistar rat liver preparations identified the formation of p-hydroxymephentermine from mephentermine and its subsequent demethylation to p-hydroxyphentermine. nih.govnih.gov

These findings highlight that rodent models can have markedly different metabolic preferences. While mice produce significant amounts of p-hydroxymephentermine, guinea pigs produce very little, favoring other pathways. This divergence underscores the importance of selecting appropriate animal models in toxicological and pharmacological studies. bioivt.com

| Metabolite | Excretion in Mice (% of Dose) | Excretion in Guinea Pigs (% of Dose) | Reference |

|---|---|---|---|

| Phentermine (Ph) | 11.7% | 7.8% | nih.gov |

| p-Hydroxymephentermine (p-hydroxy-MP) & Conjugate | 3.1% (conjugate) | < 1.0% | nih.gov |

| p-Hydroxyphentermine (p-hydroxy-Ph) & Conjugate | 1.6% (conjugate) | 1.0% (unconjugated), 2.9% (conjugate) | nih.gov |

Metabolite Profiling and Identification Strategies

Identifying and structuring the metabolites of a compound is a fundamental aspect of drug metabolism research. creative-biolabs.comnih.gov This process typically involves incubating the parent drug with an in vitro system (like microsomes or hepatocytes), followed by analysis to detect and characterize the resulting metabolic products. frontagelab.com

The primary analytical technique used for the identification of p-hydroxymephentermine and its related metabolites is mass spectrometry (MS), often coupled with a chromatographic separation method like gas chromatography (GC) or liquid chromatography (LC). nih.govnih.govresearchgate.net

GC-MS : This has been the traditional method for identifying metabolites of mephentermine and its derivatives. nih.govnih.govnih.gov In these studies, metabolites from incubation mixtures or biological samples (like urine) are extracted and then often derivatized to make them volatile for GC analysis. nih.gov The mass spectrometer then fragments the molecules, providing a unique "fingerprint" that allows for structural elucidation. nih.govnih.gov

LC-MS/MS : Modern metabolite profiling heavily relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontagelab.comnih.govresearchgate.net This technique offers high sensitivity and specificity and can analyze samples with minimal preparation. springernature.comresearchgate.net High-resolution mass spectrometry (HR-MS) is particularly powerful, as it provides highly accurate mass measurements that help determine the elemental composition of a metabolite, greatly aiding in its identification. creative-biolabs.comnih.gov

These analytical strategies have been successfully applied to identify a range of mephentermine metabolites, including p-hydroxymephentermine, phentermine, p-hydroxyphentermine, N-hydroxymephentermine, and N-hydroxyphentermine, in various biological matrices and in vitro systems. nih.govnih.govnih.gov

Pharmacodynamic Mechanisms of P Hydroxymephentermine Hydrochloride at the Molecular and Cellular Level

Receptor Binding Profiles and Ligand-Receptor Interactions

Detailed receptor binding profiles specifically for p-Hydroxymephentermine are not extensively characterized in the available scientific literature. However, the pharmacodynamics of its parent compound, Mephentermine (B94010), provide a foundational context. Mephentermine is classified as a sympathomimetic agent that acts as an alpha-adrenergic receptor agonist. drugbank.comnih.gov Its effects are also largely indirect, stemming from its ability to trigger the release of endogenous norepinephrine (B1679862). drugbank.com This dual action—direct receptor agonism and indirect neurotransmitter release—defines its interaction with the adrenergic system.

Specific quantitative affinity (Kᵢ) and selectivity data from model systems for p-Hydroxymephentermine Hydrochloride are not present in the reviewed literature. In pharmacology, affinity describes the strength of the binding between a ligand and a receptor, while selectivity refers to the ligand's ability to bind preferentially to one specific type of receptor over others. nih.gov

While Mephentermine is known to target alpha-adrenergic receptors, comprehensive studies detailing its binding affinity or its selectivity relative to other adrenergic (e.g., beta) or non-adrenergic receptors are not fully detailed in the provided sources. drugbank.comncats.io The therapeutic action of a drug is often dependent on achieving high affinity for its intended target while maintaining low affinity for off-target molecules to minimize side effects. nih.gov Without specific binding assays for p-Hydroxymephentermine, its precise affinity and selectivity profile remains an area for future investigation.

In vitro functional characterization studies specifically for this compound are lacking. Such studies are crucial for determining whether a compound acts as an agonist, which activates a receptor to elicit a biological response, or an antagonist, which binds to a receptor to block the action of an agonist without provoking a response itself. mdpi.com

The parent compound, Mephentermine, is functionally characterized as an agonist at alpha-adrenergic receptors. drugbank.com This means it mimics the effects of endogenous ligands like norepinephrine at these sites, leading to a physiological response. It is plausible that its metabolite, p-Hydroxymephentermine, retains some agonist activity at these receptors, but this has not been empirically confirmed through in vitro functional assays such as calcium flux or patch-clamp recordings. nih.gov

Cellular Signaling Pathway Modulation

Upon receptor activation by a ligand, a cascade of intracellular events known as a cellular signaling pathway is initiated to produce a specific physiological effect. researchgate.net The precise signaling pathways modulated by p-Hydroxymephentermine have not been directly investigated. However, based on the adrenergic agonist activity of its parent compound, Mephentermine, the expected pathways can be postulated.

Second messengers are intracellular signaling molecules that are rapidly synthesized or released to relay signals from receptors on the cell surface to effector proteins within the cell. wikipedia.orgnih.gov Common second messenger systems include cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) triphosphate (IP₃), diacylglycerol (DAG), and calcium ions (Ca²⁺). wikipedia.orgderangedphysiology.com

Mephentermine's activity as an alpha-1 adrenergic receptor agonist suggests it would modulate signaling pathways involving G-proteins. taylorandfrancis.com Specifically, alpha-1 adrenergic receptors are typically coupled to Gq proteins. Activation of this G-protein stimulates the enzyme phospholipase C, which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers IP₃ and DAG. taylorandfrancis.com IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to a variety of cellular responses. nih.govtaylorandfrancis.com While this is the canonical pathway for alpha-1 agonists, direct investigation into whether p-Hydroxymephentermine activates this or other second messenger systems has not been reported.

The interaction of p-Hydroxymephentermine with specific enzymes has not been a focus of the available research. Psychoactive compounds can exert their effects by directly activating or inhibiting enzymes involved in neurotransmitter synthesis or degradation. nih.govnih.gov

Interestingly, it has been proposed that phentermine, the primary N-demethylated metabolite of Mephentermine, may act by inhibiting monoamine oxidases A and B (MAO-A and MAO-B). ncats.io These enzymes are critical for the degradation of monoamine neurotransmitters like norepinephrine, dopamine, and serotonin (B10506). Inhibition of MAO would lead to increased synaptic concentrations of these neurotransmitters. Whether p-Hydroxymephentermine shares this MAO-inhibiting property is unknown.

Neurotransmitter Transporter Interactions and Mechanisms

Neurotransmitter transporters are proteins that control the concentration of neurotransmitters in the synaptic cleft by reabsorbing them into the presynaptic neuron, thus terminating the signal. nih.gov Many sympathomimetic drugs interact with these transporters. researchgate.net

The primary mechanism of Mephentermine is the indirect release of endogenous norepinephrine. drugbank.com This action strongly implies an interaction with the norepinephrine transporter (NET). Compounds like amphetamine, to which Mephentermine is structurally related, act as transporter substrates. nih.gov They are taken up into the neuron by the transporter and, in turn, promote the reverse transport, or efflux, of neurotransmitters from the neuron into the synapse. nih.gov It is highly probable that Mephentermine and potentially its metabolite, p-Hydroxymephentermine, function as substrates for monoamine transporters, particularly NET, to cause norepinephrine release. However, direct studies measuring the affinity of p-Hydroxymephentermine for neurotransmitter transporters or its capacity to induce neurotransmitter efflux are not available.

Note on Data Tables: Due to a lack of specific quantitative research findings in the reviewed literature for this compound—such as receptor binding affinities (Kᵢ), half-maximal effective concentrations (EC₅₀), or inhibition constants (IC₅₀)—interactive data tables could not be generated.

Based on a comprehensive search of available scientific literature, there is currently no specific research data for this compound that addresses the detailed topics requested in the outline.

Specifically, no studies were found that provide experimental data on:

Reuptake inhibition and release mechanisms in synaptosomal models for this compound.

Enzyme kinetics studies , including the determination of Michaelis-Menten parameters (Vmax, Km), for this compound.

Inhibition kinetics or allosteric modulation studies involving this compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for this specific compound. The information required to populate the outlined sections and create the specified data tables is not available in the public scientific domain.

Advanced Analytical Methodologies for Characterization and Quantification of P Hydroxymephentermine Hydrochloride

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of p-Hydroxymephentermine Hydrochloride, providing the necessary separation from its parent compound, mephentermine (B94010), and other related metabolites like phentermine. The choice of technique often depends on the required sensitivity and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of mephentermine and its metabolites. nih.gov Due to the low volatility of these compounds, derivatization is a common and often necessary step to improve their chromatographic behavior and thermal stability. nih.gov Reagents such as acetic anhydride (B1165640), trifluoroacetic anhydride (TFAA), or silylating agents like N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) are used to convert the polar functional groups (amine and hydroxyl) into less polar, more volatile derivatives. nih.govresearchgate.net

The GC separates the derivatized analytes, which are then ionized, typically by electron ionization (EI), and detected by the mass spectrometer. EI is considered a "hard" ionization technique that causes extensive fragmentation, creating a characteristic mass spectrum that serves as a chemical fingerprint for the molecule. researchgate.net This fragmentation pattern is highly reproducible and can be compared against spectral libraries for confident identification. nist.gov For instance, in the analysis of mephentermine metabolites, specific ions are monitored to confirm the presence of the target compounds. dshs-koeln.de GC-MS has been successfully applied to confirm the urinary excretion of mephentermine and its metabolites in various contexts. nih.gov

Table 1: GC-MS Parameters for Metabolite Analysis

| Parameter | Description | Source |

|---|---|---|

| Derivatization Agents | Trifluoroacetic anhydride (TFAA), Acetic anhydride, N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) | nih.govresearchgate.net |

| Ionization Mode | Electron Ionization (EI) | researchgate.net |

| Detection Mode | Total Ion Monitoring (scan mode) or Selected Ion Monitoring (SIM) for enhanced sensitivity | nih.govdshs-koeln.de |

| Application | Qualitative identification and quantitative determination of mephentermine metabolites in biological samples. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an increasingly prevalent technique for the analysis of p-Hydroxymephentermine and related compounds, largely due to its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS. lcms.czlcms.cz This approach couples the powerful separation capabilities of liquid chromatography with the precise detection and quantification of tandem mass spectrometry.

In a typical LC-MS/MS method, chromatographic separation is achieved on a reversed-phase column, such as a C18 column. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.comnih.gov After separation, the analyte is ionized, commonly using electrospray ionization (ESI), which is a "soft" ionization technique that typically preserves the molecular ion, denoted as [M+H]⁺. google.com

The quantification is performed using a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov In MRM, a specific precursor ion (e.g., the protonated molecule of p-hydroxymephentermine) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the matrix and enhancing the accuracy of quantification. nih.gov LC-MS/MS methods have been developed and validated for the simultaneous determination of mephentermine, phentermine, and their hydroxylated metabolites in biological fluids like urine and plasma. researchgate.netgoogle.comnih.gov

Table 2: LC-MS/MS Method Parameters for Simultaneous Analyte Determination

| Parameter | Typical Conditions | Source |

|---|---|---|

| Chromatographic Column | Reversed-phase C18 | researchgate.net |

| Mobile Phase | Gradient elution with acetonitrile and ammonium formate (B1220265) buffer | sigmaaldrich.comnih.gov |

| Ionization Technique | Electrospray Ionization (ESI), positive mode | google.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| Linear Range (Phentermine) | 1-800 ng/mL | nih.gov |

| Limit of Quantification (Mephentermine) | 1.0 ng/mL | researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) coupled with advanced detection systems like ultraviolet (UV) or diode-array detection (DAD) provides a robust method for the quantitative analysis of pharmaceuticals and their metabolites. basicmedicalkey.com While often less sensitive than mass spectrometry, HPLC-UV/DAD is a widely accessible and reliable technique. who.int

For the analysis of p-Hydroxymephentermine, separation is typically performed on a reversed-phase column. researchgate.net The detector monitors the eluent at a specific wavelength where the analyte exhibits maximum absorbance. swgdrug.org The presence of the aromatic ring in p-Hydroxymephentermine makes it suitable for UV detection. swgdrug.org To enhance sensitivity and selectivity, derivatization with a UV-absorbing agent can be employed. For example, sympathomimetic amines have been derivatized with 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride (DIB-Cl) prior to HPLC-UV analysis, significantly lowering the limits of detection. nih.gov HPLC methods are frequently used for the determination of drugs and their metabolites in biological fluids and for stability studies. basicmedicalkey.comunich.it

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of metabolites like this compound. While chromatographic methods provide separation and quantification, spectroscopic methods offer detailed information about the molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including drug metabolites. unl.edumsu.edu It provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov For confirming the identity of p-Hydroxymephentermine, NMR is crucial to definitively establish the position of the hydroxyl group on the phenyl ring.

A standard structural elucidation dataset includes several types of NMR experiments. hyphadiscovery.com

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of the aromatic protons would be significantly altered by the presence of the hydroxyl group, and their splitting pattern would confirm its position as para. nih.gov

2D Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the molecule. hyphadiscovery.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C). hyphadiscovery.com

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is key to assembling the complete molecular structure and confirming the substitution pattern of the aromatic ring. hyphadiscovery.com

While mass spectrometry might suggest a hydroxylated metabolite, only NMR can provide conclusive evidence of the exact location of the hydroxylation. nih.gov The combination of these NMR experiments allows for the unambiguous assignment of the structure of p-Hydroxymephentermine. hyphadiscovery.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of p-Hydroxymephentermine would exhibit characteristic absorption bands corresponding to:

A broad O-H stretching band for the phenolic hydroxyl group.

N-H stretching bands for the secondary amine hydrochloride salt.

C-H stretching bands for the aromatic ring and aliphatic methyl groups.

C=C stretching bands within the aromatic ring.

A C-O stretching band for the phenolic group.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly the chromophores. The phenyl ring in p-Hydroxymephentermine acts as a chromophore. The presence of the hydroxyl group (an auxochrome) on the ring would cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) compared to the parent compound, mephentermine. This characteristic UV absorbance spectrum is utilized in HPLC-UV detection for quantification. basicmedicalkey.comswgdrug.org

Sample Preparation Strategies for Biological Matrices (e.g., in vitro, animal studies)

The primary goal of sample preparation is to isolate p-Hydroxymephentermine from complex biological matrices like plasma, urine, or tissue homogenates, which contain numerous interfering endogenous substances. scribd.comslideshare.netnih.gov The choice of technique depends on the nature of the biological sample, the concentration of the analyte, and the subsequent analytical method. Common strategies include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). slideshare.netamazonaws.com

Protein Precipitation (PPT): This is a relatively simple and rapid method often used for plasma or serum samples. It involves adding a precipitating agent, such as acetonitrile or methanol, to denature and remove proteins. nih.gov For instance, in one method for the simultaneous determination of phentermine and topiramate (B1683207) in human plasma, protein precipitation with acetonitrile was the chosen sample preparation technique before LC-MS/MS analysis. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. orientjchem.org The pH of the aqueous phase is often adjusted to ensure the analyte is in a non-ionized state, thereby increasing its solubility in the organic solvent. This technique is effective for a wide range of compounds and can be adapted for various sample types. orientjchem.org For example, in the analysis of amphetamine-related drugs in oral fluid, analytes were extracted from a basified sample (0.1 N NaOH) using ethyl acetate. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that involves passing the liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge. nih.govamazonaws.com The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a different solvent. amazonaws.com This method provides cleaner extracts compared to LLE and allows for sample pre-concentration. nih.gov On-line SPE coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been utilized for the high-throughput analysis of various compounds in biological samples, minimizing pretreatment to a single derivatization step. nih.gov

Dilute-and-Shoot: For certain matrices like urine, where the analyte concentration may be higher and the matrix less complex than plasma, a simple dilution followed by direct injection into the analytical system can be sufficient. nih.govresearchgate.net A validated LC-MS/MS method for determining mephentermine and its metabolites in urine utilized this approach, where a 5μL aliquot of diluted urine was directly injected into the system. nih.govresearchgate.net

The following table summarizes these common sample preparation strategies.

Table 1: Comparison of Sample Preparation Strategies for Biological Matrices| Strategy | Principle | Typical Matrix | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Protein Precipitation | Removal of proteins by denaturation using an organic solvent or acid. | Plasma, Serum | Simple, fast, inexpensive. | Less clean extract, potential for ion suppression in MS. | nih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Plasma, Urine, Oral Fluid | Versatile, effective for a wide range of compounds. | Can be labor-intensive, requires large volumes of organic solvents, potential for emulsion formation. | orientjchem.orgnih.gov |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. | Plasma, Urine, Tissue Homogenates | High selectivity, provides clean extracts, allows for pre-concentration. | More expensive, can require method development to optimize sorbent and solvents. | nih.govamazonaws.com |

| Dilute-and-Shoot | Simple dilution of the sample before direct injection. | Urine | Very fast, minimal sample handling. | Only suitable for less complex matrices, high potential for matrix effects and instrument contamination. | nih.govresearchgate.net |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. jfda-online.com For compounds like p-Hydroxymephentermine, which contain primary or secondary amine and hydroxyl functional groups, derivatization is often employed, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. The main goals are to increase volatility and thermal stability, and to improve chromatographic peak shape and mass spectrometric detection. jfda-online.comresearchgate.net

Acylation: This is a common derivatization technique for amphetamine-type compounds. nih.gov It involves reacting the amine group with an acylating agent, often a fluorinated anhydride, to form a more volatile and stable amide derivative. Commonly used reagents include:

Trifluoroacetic Anhydride (TFAA)

Pentafluoropropionic Anhydride (PFPA)

Heptafluorobutyric Anhydride (HFBA)

These reagents produce derivatives that are highly responsive to electron capture detection and generate characteristic mass spectra, aiding in structural elucidation. jfda-online.com A comparative study on derivatization methods for amphetamine-related drugs found that PFPA provided the best sensitivity for GC-MS analysis. nih.gov

Silylation: This process replaces active hydrogen atoms in the hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. Silyl derivatives are generally more volatile and thermally stable. However, they can be susceptible to hydrolysis, requiring anhydrous conditions. jfda-online.com

Chiral Derivatization: To separate enantiomers of chiral compounds on a non-chiral chromatographic column, derivatization with a chiral reagent can be performed. researchgate.net This converts the pair of enantiomers into diastereomers, which have different physical properties and can be separated. researchgate.net For instance, chiral agents like phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME) have been used for the stereochemical analysis of hydroxy fatty acids via LC-MS, a technique that could be conceptually applied to other hydroxylated chiral compounds. nih.govresearchgate.netnih.gov

The following table outlines common derivatization reagents and their applications.

Table 2: Common Derivatization Strategies| Strategy | Reagent Class | Example Reagents | Target Functional Group | Purpose | Reference |

|---|---|---|---|---|---|

| Acylation | Fluorinated Anhydrides | TFAA, PFPA, HFBA | Amine, Hydroxyl | Increase volatility, improve peak shape, enhance MS detection. | nih.govjfda-online.com |

| Silylation | Silylating Agents | BSTFA, MSTFA | Amine, Hydroxyl | Increase volatility and thermal stability. | jfda-online.com |

| Chiral Derivatization | Chiral Reagents | PGME, PAME | Amine, Hydroxyl, Carboxyl | Separate enantiomers by forming diastereomers for analysis on achiral columns. | nih.govresearchgate.netnih.gov |

Structure Activity Relationship Sar Investigations of P Hydroxymephentermine Hydrochloride and Analogues

Impact of p-Hydroxylation on Molecular Interactions and Biological Activity

The introduction of a hydroxyl group at the para-position of the phenyl ring in mephentermine (B94010) significantly modifies its physicochemical properties, which in turn alters its biological activity. Mephentermine primarily acts as an indirect sympathomimetic agent, eliciting its effects by stimulating the release of endogenous norepinephrine (B1679862) from nerve terminals. drugbank.comtaylorandfrancis.com It also possesses direct agonist activity at α-adrenergic receptors. taylorandfrancis.comncats.io

The addition of a polar hydroxyl group to the aromatic ring generally affects a molecule's ability to cross the blood-brain barrier and its affinity for receptor binding sites. For sympathomimetic amines, SAR principles suggest that hydroxylation on the phenyl ring is a critical determinant of activity at adrenergic receptors. slideshare.net Studies on a range of sympathomimetic amines have shown that a p-phenolic group can decrease the binding affinity for β-adrenoceptors but may simultaneously increase the efficacy (the ability to activate the receptor upon binding). nih.gov This suggests that p-Hydroxymephentermine may exhibit a different profile of direct adrenergic receptor activation compared to its parent compound.

The hydroxyl group can form hydrogen bonds with amino acid residues in receptor binding pockets, potentially increasing the binding affinity for certain targets or altering the conformation of the bound ligand. For instance, 3D-QSAR studies on other hydroxylated aromatic compounds have demonstrated that a p-hydroxyl group is a dominant feature for receptor binding, with its specific position and orientation being crucial for establishing key hydrogen bonding interactions with residues like arginine and glutamate. nih.gov While specific binding data for p-Hydroxymephentermine is not extensively detailed in the literature, it is anticipated that the p-hydroxyl group would modulate its interaction with adrenergic, dopaminergic, and other potential targets like the trace amine-associated receptor 1 (TAAR1). It is noteworthy that for the related compound phentermine, the presence of two α-methyl groups already sharply reduces potency at hTAAR1 compared to β-phenethylamine, an effect that would be further modulated by aromatic hydroxylation. nih.gov

Stereochemical Influences on Mechanistic Pharmacodynamics and Metabolism

Mephentermine possesses a chiral center at its α-carbon, and therefore exists as two enantiomers, (S)- and (R)-mephentermine. The metabolic processes, as well as the pharmacological actions of drugs, are often stereoselective, as enzymes and receptors are themselves chiral macromolecules. researchgate.netnih.gov Consequently, the metabolism of mephentermine to p-Hydroxymephentermine and the subsequent pharmacodynamics of the metabolite's enantiomers are expected to be stereospecific.

While specific studies on the stereoselective metabolism of mephentermine are limited, extensive research on the closely related compounds amphetamine and methamphetamine provides a strong predictive framework. The metabolism of methamphetamine, for example, is highly enantioselective. A greater percentage of S-(+)-methamphetamine is converted to its primary metabolites, p-hydroxy-methamphetamine (pOH-MA) and amphetamine (AMP), compared to the R-(-)-enantiomer. nih.govresearchgate.net The formation of the amphetamine metabolite, in particular, exhibits the highest degree of stereoselectivity. nih.gov Similarly, S-(+)-amphetamine is eliminated preferentially over R-(-)-amphetamine. nih.govresearchgate.net

This preferential metabolism is attributed to the stereospecificity of the enzymes involved, primarily cytochrome P450 2D6 (CYP2D6). nih.gov Applying these principles to mephentermine, it is highly probable that one enantiomer is preferentially p-hydroxylated over the other. Furthermore, the resulting enantiomers of p-Hydroxymephentermine would likely exhibit different pharmacodynamic properties. For metabolites of the related substance mephedrone, the (S)-enantiomers of nor-mephedrone and 4-hydroxytolyl-mephedrone are several times more potent as inhibitors of serotonin (B10506) uptake than their corresponding (R)-enantiomers. mdpi.com This suggests that the (S)- and (R)-enantiomers of p-Hydroxymephentermine could have significantly different potencies and selectivities for adrenergic and dopaminergic receptors and transporters.

| Compound | Enantiomer Preference in Metabolism | Key Metabolic Pathway | Enzyme System | Reference |

|---|---|---|---|---|

| Methamphetamine | S-(+) enantiomer is metabolized more extensively than R-(-) enantiomer. | p-Hydroxylation and N-demethylation | CYP2D6 | nih.govresearchgate.net |

| Amphetamine | S-(+) enantiomer is preferentially eliminated. | p-Hydroxylation | CYP2D6 | nih.govresearchgate.net |

| Mephedrone | Metabolism is stereoselective, leading to an enrichment of the R-(+) enantiomer of the parent drug. Metabolites also show enantiomeric enrichment. | N-demethylation and ring hydroxylation | CYP2D6 (primary) | mdpi.comresearchgate.net |

Comparative SAR with Parent Compounds (Mephentermine, Phentermine) and Other Metabolites

Mephentermine (N,α,α-trimethylphenethylamine): Acts as both a direct α1-adrenergic receptor agonist and an indirect-acting sympathomimetic that releases norepinephrine. ncats.ionih.gov

Phentermine (α,α-dimethylphenethylamine): The major N-demethylated metabolite of mephentermine. nih.gov It is primarily a norepinephrine-dopamine releasing agent with minimal metabolism itself. wikipedia.orgnih.gov

p-Hydroxymephentermine: The p-hydroxylated metabolite of mephentermine. The addition of the hydroxyl group increases polarity and introduces a site for hydrogen bonding, likely altering receptor affinity and selectivity compared to mephentermine.

p-Hydroxyphentermine: A metabolite formed from either the p-hydroxylation of phentermine or the N-demethylation of p-hydroxymephentermine. nih.govnih.gov

In vitro studies using rat liver microsomes have quantitatively compared the rates of these metabolic transformations. The N-demethylation of p-hydroxymephentermine to p-hydroxyphentermine was found to be the slowest of the reactions studied. In contrast, the p-hydroxylation of mephentermine to p-hydroxymephentermine and the p-hydroxylation of phentermine occurred at similar, moderate rates. nih.gov This suggests that once formed, p-Hydroxymephentermine is metabolized further at a relatively slow pace, which could influence its duration of action. These distinct metabolic rates, coupled with the differing pharmacological actions of each compound, contribute to a complex and evolving pharmacodynamic effect.

| Metabolic Reaction | Substrate | Product | Relative Rate of Formation | Enzyme System | Reference |

|---|---|---|---|---|---|

| p-Hydroxylation | Mephentermine | p-Hydroxymephentermine | Moderate | Cytochrome P450 | nih.gov |

| N-Demethylation | Mephentermine | Phentermine | Moderate | Cytochrome P450 / FAD-monooxygenase | nih.gov |

| p-Hydroxylation | Phentermine | p-Hydroxyphentermine | Moderate | Cytochrome P450 | nih.gov |

| N-Demethylation | p-Hydroxymephentermine | p-Hydroxyphentermine | Slowest | Cytochrome P450 / FAD-monooxygenase | nih.gov |

Design Principles and Synthesis of Novel Analogues for Mechanistic Probes

The design and synthesis of novel analogues of p-Hydroxymephentermine are guided by established SAR principles for phenethylamines and serve to create molecular tools for probing biological mechanisms. slideshare.netslideshare.net The core structure—a phenyl ring separated by a two-carbon chain from an amino group—can be systematically modified to investigate the roles of specific structural features.

Key Design Principles:

Modification of the Hydroxyl Group: To probe the importance of the p-hydroxyl group's hydrogen-bonding capacity and electronic effects, analogues can be synthesized where the hydroxyl is replaced with a methoxy (B1213986) (-OCH3) group (eliminates hydrogen donation but retains some electron-donating character) or a fluoro (-F) group (an electron-withdrawing group of similar size). Moving the hydroxyl group to the meta- or ortho-positions would help elucidate the spatial requirements for receptor interaction.

Alteration of the N-Alkyl Group: The N-methyl group of p-Hydroxymephentermine could be replaced with larger alkyl groups (e.g., ethyl, isopropyl) to explore how steric bulk at the nitrogen atom affects receptor selectivity, particularly between α- and β-adrenergic receptors. Generally, larger N-substituents favor β-receptor activity.

Modification of the α-Alkyl Groups: p-Hydroxymephentermine has two methyl groups at the α-carbon, which provides resistance to metabolism by monoamine oxidase (MAO). Synthesizing analogues with one or no α-methyl groups would create probes to assess the interplay between MAO susceptibility and intrinsic pharmacological activity.

The synthesis of such analogues would require strategic protection of the phenolic hydroxyl group during reactions involving the amine functionality, followed by a final deprotection step. The development of these targeted molecular probes is essential for dissecting the specific interactions of p-Hydroxymephentermine with its biological targets and differentiating its activity from that of its parent compound and other metabolites.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For a series of compounds like p-Hydroxymephentermine and its analogues, QSAR can be employed to build predictive models and gain mechanistic insights without synthesizing and testing every possible derivative.

A QSAR model for p-Hydroxymephentermine analogues would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties:

Electronic Descriptors: Such as Hammett constants or calculated partial charges on the aromatic ring and hydroxyl group, to model electrostatic and hydrogen-bonding interactions.

Steric Descriptors: Like molar refractivity or van der Waals volume, to account for the size and shape of substituents.

Hydrophobicity Descriptors: Such as the partition coefficient (logP), which is crucial for membrane permeability and interaction with hydrophobic pockets in receptors. nih.gov

Topological and 3D Descriptors: Which describe molecular connectivity and shape (e.g., 3D-MoRSE descriptors). nih.gov

These descriptors would then be statistically correlated with measured biological activity (e.g., receptor binding affinity, neurotransmitter release potency) using methods like multiple linear regression (MLR) or partial least squares (PLS). A successful QSAR model could predict the activity of unsynthesized analogues, thereby guiding the design of more potent or selective compounds.

Mechanistic Toxicology Studies of P Hydroxymephentermine Hydrochloride

In Vitro Cytotoxicity Mechanisms

In vitro cytotoxicity assays are fundamental in toxicology to assess the potential of a chemical to cause cell damage or death. These tests are conducted on cultured cells, providing a controlled environment to study cellular mechanisms of toxicity.

Cellular viability and proliferation assays are used to quantify the number of healthy, metabolically active cells in a population after exposure to a test compound. A reduction in viable cells can indicate either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect. These assays measure various cellular functions as indicators of health.

Commonly used methods include:

Tetrazolium Reduction Assays (e.g., MTT, MTS, XTT): These colorimetric assays are widely used to assess cell metabolic activity. Viable cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce tetrazolium salts to a colored formazan product. The amount of formazan produced, measured by absorbance, is proportional to the number of metabolically active cells. The MTT assay, for instance, produces a purple formazan that must be solubilized before reading, while newer dyes like WST-1 produce a water-soluble formazan.

Resazurin (AlamarBlue) Assay: This is a fluorometric or colorimetric assay where the blue, non-fluorescent resazurin dye is reduced to the pink, highly fluorescent resorufin by metabolically active cells.

ATP Bioluminescence Assay: This assay quantifies adenosine triphosphate (ATP), the principal energy currency of the cell. The amount of ATP is a direct indicator of metabolically active, viable cells. It is considered a highly sensitive method.

DNA Synthesis Assays (e.g., BrdU, EdU): These assays measure cell proliferation directly by detecting the incorporation of labeled nucleoside analogs, such as 5-bromo-2'-deoxy-uridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU), into newly synthesized DNA during the S-phase of the cell cycle.

The data from these assays are typically used to generate a dose-response curve, from which values like the IC50 (the concentration of a substance that inhibits a biological process by 50%) can be determined.

Table 1: Example Data Presentation for Cellular Viability Assay This table is illustrative and does not represent actual data for p-Hydroxymephentermine Hydrochloride.

| Compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |

|---|---|---|

| 0 (Control) | 100.0 | 4.5 |

| 10 | 95.2 | 5.1 |

| 50 | 78.6 | 6.3 |

| 100 | 51.3 | 4.9 |

| 250 | 22.7 | 3.8 |

When cytotoxicity is observed, it is crucial to determine the mode of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Apoptosis is a regulated energy-dependent process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of enzymes called caspases (e.g., caspase-3, -7, -8, -9), which execute the dismantling of the cell.

Necrosis is a passive, unregulated form of cell death resulting from acute cellular injury, characterized by cell swelling and rupture of the plasma membrane, leading to the release of intracellular contents and inflammation. A regulated form of necrosis, termed necroptosis, involves specific signaling proteins like RIPK1, RIPK3, and MLKL.

Methods to differentiate these pathways include:

Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter and stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost. This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7, to confirm the involvement of apoptotic pathways.

Mitochondrial Membrane Potential (MMP) Assays: A decrease in MMP is a hallmark of the intrinsic apoptotic pathway. Dyes like JC-10 are used to measure these changes.

Oxidative Stress Induction and Antioxidant Defense Modulation

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. ROS can damage cellular components like DNA, proteins, and lipids.

Studies in this area investigate:

ROS Production: Direct measurement of intracellular ROS levels using fluorescent probes.

Lipid Peroxidation: Assessment of damage to cellular membranes by measuring byproducts like malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE).

Antioxidant Enzyme Activity: Measuring the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX).

Glutathione Levels: Quantifying the levels of reduced glutathione (GSH) and its oxidized form (GSSG). The GSH/GSSG ratio is a critical indicator of the cellular redox state. An increase in ROS production without a compensatory upregulation of antioxidant defenses can lead to cytotoxicity.

Genotoxicity Assessment in Model Systems (e.g., Ames Test, Chromosomal Aberration)

Genotoxicity refers to the property of a chemical agent to damage the genetic information within a cell, causing mutations and potentially leading to cancer. A standard battery of tests is used to assess different types of genetic damage.

Ames Test (Bacterial Reverse Mutation Test): This widely used test assesses the ability of a chemical to induce gene mutations. It uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have been engineered with mutations in genes required to synthesize an essential amino acid. The test measures the frequency at which the test chemical causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The test is conducted with and without a metabolic activation system (S9 mix), which contains liver enzymes to simulate mammalian metabolism.

In Vitro Chromosomal Aberration Test: This assay evaluates the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells. Cells are treated with the test compound, and metaphase chromosomes are examined microscopically for aberrations like breaks, gaps, and rearrangements.

Table 2: Example Data Presentation for Ames Test This table is illustrative and does not represent actual data for this compound.

| Tester Strain | Concentration (µg/plate) | Metabolic Activation (S9) | Mean Revertant Colonies ± SD | Result |

|---|---|---|---|---|

| TA98 | 0 (Control) | - | 25 ± 4 | Negative |

| TA98 | 100 | - | 28 ± 5 | Negative |

| TA100 | 0 (Control) | + | 110 ± 12 | Negative |

| TA100 | 100 | + | 115 ± 15 | Negative |

Enzyme Induction or Inhibition Related to Mechanistic Toxicity

Xenobiotics can alter the activity of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. This can have significant toxicological consequences.

Enzyme Inhibition: A compound can directly inhibit the activity of a CYP enzyme, slowing the metabolism of other substances (substrates) cleared by that enzyme. This can lead to exaggerated effects or toxicity of co-administered drugs.

Enzyme Induction: A compound can increase the synthesis of CYP enzymes. This can accelerate the metabolism of a substrate, potentially reducing its efficacy. More critically for toxicology, induction can increase the rate of conversion of a non-toxic compound into a reactive, toxic metabolite, a process known as bioactivation.

Studies to assess these effects typically involve incubating the test compound with human liver microsomes or cultured hepatocytes and measuring the activity of specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP1A2) using probe substrates.

Receptor-Mediated Toxicity Mechanisms in Cellular Models

The toxicity of some compounds is mediated by their interaction with specific cellular receptors. This interaction can trigger a cascade of downstream signaling events that disrupt normal cellular function and lead to a toxic outcome. For example, activation of nuclear receptors like the Pregnane X Receptor (PXR) or the Constitutive Androstane Receptor (CAR) can lead to the induction of drug-metabolizing enzymes, which is a receptor-mediated event with toxicological implications.

Investigating these mechanisms involves:

Receptor Binding Assays: To determine if the compound binds to a specific receptor.

Reporter Gene Assays: To measure the activation or suppression of a receptor's transcriptional activity in response to compound binding.

Downstream Gene/Protein Expression Analysis: To confirm that receptor activation leads to changes in the expression of target genes and proteins known to be involved in a toxicity pathway.

Future Directions and Advanced Research Methodologies for P Hydroxymephentermine Hydrochloride

Application of Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering insights that are often difficult to obtain through experimental methods alone. bioscipublisher.com These approaches can significantly accelerate the investigation of p-Hydroxymephentermine Hydrochloride by providing detailed atomic-level information about its interactions with biological targets and its metabolic transformations.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov For this compound, docking studies can identify potential binding sites on various receptors, such as adrenergic receptors, which are known targets for sympathomimetic amines. researchgate.net By simulating the interaction between this compound and these receptors, researchers can gain insights into the structural basis of its pharmacological activity. nih.gov

Molecular dynamics (MD) simulations can further enhance this understanding by providing a dynamic view of the ligand-receptor complex over time. mdpi.comsciencepublishinggroup.com MD simulations can reveal conformational changes in both the ligand and the receptor upon binding, as well as the stability of the complex. sciencepublishinggroup.com This information is crucial for understanding the mechanism of receptor activation and for designing novel compounds with improved affinity and selectivity. mdpi.com The application of MD simulations to study the interaction of sympathomimetic amines with adrenoceptors has been previously reported, providing a framework for similar investigations into this compound. researchgate.net

| Computational Technique | Application for this compound | Potential Insights |

| Molecular Docking | Prediction of binding modes to adrenergic and other potential receptors. | Identification of key interacting residues, understanding structure-activity relationships. nih.gov |

| Molecular Dynamics (MD) Simulations | Elucidation of the dynamic behavior of the ligand-receptor complex. | Assessment of binding stability, characterization of conformational changes, calculation of binding free energies. researchgate.netmdpi.com |

In silico tools for metabolism prediction have become increasingly sophisticated, enabling the early identification of potential metabolites and the enzymes responsible for their formation. nih.govcreative-biolabs.com These methods can be broadly categorized as ligand-based and structure-based approaches. nih.gov For this compound, these computational models can predict the sites of metabolism (SOM) on the molecule that are most susceptible to enzymatic attack, primarily by cytochrome P450 (CYP) enzymes. nih.gov